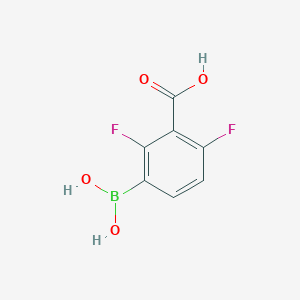

3-Carboxy-2,4-difluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-borono-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O4/c9-4-2-1-3(8(13)14)6(10)5(4)7(11)12/h1-2,13-14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUGBPFCJTZDIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)C(=O)O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289294 | |

| Record name | Benzoic acid, 3-borono-2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-05-7 | |

| Record name | Benzoic acid, 3-borono-2,6-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-borono-2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Carboxy-2,4-difluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive and technically detailed protocol for the synthesis of 3-carboxy-2,4-difluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. The protocol is designed to be self-validating, with in-depth explanations for each experimental choice, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery. The presence of the carboxylic acid and boronic acid functionalities on a difluorinated phenyl ring offers medicinal chemists a versatile scaffold for creating novel therapeutic agents. The fluorine atoms can enhance metabolic stability and binding affinity, while the carboxylic acid and boronic acid groups provide handles for further chemical modifications and interactions with biological targets. Boronic acids, in general, are crucial reagents in Suzuki-Miyaura cross-coupling reactions, a powerful tool for carbon-carbon bond formation.[1][2]

Strategic Synthesis Pathway: From Bromination to Borylation

The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 2,4-difluorobenzoic acid. The overall strategy involves the regioselective bromination of the starting material, followed by a lithium-halogen exchange and subsequent borylation.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of 3-Bromo-2,4-difluorobenzoic Acid

The initial step involves the electrophilic aromatic substitution of 2,4-difluorobenzoic acid to introduce a bromine atom at the 3-position. The fluorine atoms are ortho, para-directing, and the carboxylic acid is meta-directing. The position ortho to the carboxyl group and meta to both fluorine atoms is the most activated for electrophilic substitution.

Experimental Protocol: Bromination

A detailed, step-by-step methodology for the bromination of 2,4-difluorobenzoic acid is as follows:

-

Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber.

-

Reagent Charging: To the flask, add 2,4-difluorobenzoic acid (10.0 g, 63.3 mmol) and fuming sulfuric acid (20% SO₃, 50 mL).

-

Bromine Addition: Cool the mixture to 0 °C using an ice bath. Slowly add bromine (4.1 mL, 80.0 mmol) dropwise from the dropping funnel over 30 minutes.

-

Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60 °C for 12 hours. The reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the cooled reaction mixture onto crushed ice (200 g). The product will precipitate as a white solid.

-

Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 3-bromo-2,4-difluorobenzoic acid as a white crystalline solid.

Part 2: Synthesis of this compound

This crucial step involves a directed ortho-lithiation of the carboxylic acid, followed by quenching with a borate ester. The use of a strong, hindered base like lithium diisopropylamide (LDA) is essential for the deprotonation at the position ortho to the carboxylic acid group.[3][4][5]

Chemical Principles and Causality

The carboxylic acid group in 3-bromo-2,4-difluorobenzoic acid directs the lithiation to the adjacent C3 position. The acidic proton of the carboxylic acid is first deprotonated by LDA. A second equivalent of LDA then removes the proton at the C3 position, which is activated by the directing effect of the carboxylate group. This forms a dianion intermediate. Subsequent reaction with an electrophilic boron source, such as triisopropyl borate, introduces the boronic acid functionality. The bulkier triisopropyl borate is preferred over smaller borates like trimethyl borate to minimize the formation of undesired borinic acid byproducts through multiple additions of the organolithium species to the boron center.[6]

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Lithiation and Borylation

-

Inert Atmosphere and Anhydrous Conditions: All glassware must be thoroughly dried in an oven and cooled under a stream of dry argon or nitrogen. The reaction must be carried out under an inert atmosphere. Anhydrous tetrahydrofuran (THF) is required as the solvent.

-

LDA Preparation (in situ): In a dry, inert atmosphere-flushed flask, dissolve diisopropylamine (4.4 mL, 31.5 mmol) in anhydrous THF (30 mL) and cool to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (2.5 M in hexanes, 12.0 mL, 30.0 mmol) dropwise. Stir the solution at -78 °C for 30 minutes to generate LDA.

-

Formation of the Dianion: In a separate dry, inert atmosphere-flushed flask, dissolve 3-bromo-2,4-difluorobenzoic acid (5.0 g, 21.1 mmol) in anhydrous THF (50 mL) and cool to -78 °C. To this solution, slowly add the freshly prepared LDA solution via a cannula. A color change is typically observed. Stir the reaction mixture at -78 °C for 2 hours.

-

Borylation: To the cold (-78 °C) reaction mixture, add triisopropyl borate (7.3 mL, 31.7 mmol) dropwise. The reaction mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is a solid. It can be purified by recrystallization from a mixture of water and a minimal amount of a co-solvent like acetone or by washing with a non-polar solvent like hexanes to remove less polar impurities.

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3-Bromo-2,4-difluorobenzoic acid | 237.00 | 5.0 g | 21.1 | 1.0 |

| Diisopropylamine | 101.19 | 4.4 mL | 31.5 | 1.5 |

| n-Butyllithium (2.5 M) | 64.06 | 12.0 mL | 30.0 | 1.4 |

| Triisopropyl borate | 188.08 | 7.3 mL | 31.7 | 1.5 |

Expected Yield: 60-75% Appearance: White to off-white solid.

Characterization

The final product should be characterized to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the acidic protons of the carboxylic acid and boronic acid groups.

-

¹⁹F NMR: The fluorine NMR will confirm the presence and positions of the fluorine atoms on the aromatic ring.

-

¹³C NMR: The carbon NMR will show the expected number of carbon signals for the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound.

-

Melting Point (MP): A sharp melting point is indicative of high purity.

Safety and Handling

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Bromine is highly corrosive and toxic. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Fuming sulfuric acid is extremely corrosive.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

-

Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Troubleshooting and Key Considerations

-

Low Yields: Incomplete lithiation or hydrolysis of the organolithium intermediate can lead to low yields. Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained at the specified low temperature.

-

Protodeboronation: Boronic acids can be susceptible to protodeboronation (loss of the B(OH)₂ group), especially under harsh acidic or basic conditions or upon prolonged heating. Purification should be carried out under mild conditions.

-

Impurity Profile: Common impurities include the starting material and the protodeboronated product (2,4-difluorobenzoic acid). Careful purification by recrystallization is crucial.

Conclusion

This guide provides a robust and well-rationalized protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can reliably produce this valuable compound for their applications in drug discovery and materials science.

References

- Hall, D. G. (Ed.). (2011).

- Gohier, F., & Mortier, J. (2003). ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides. The Journal of Organic Chemistry, 68(5), 2030–2033.

- Caron, S., & Hawkins, J. M. (1998). Directed Ortho Metalation of Neopentyl Benzoates with LDA: Preparation of Arylboronic Acids. The Journal of Organic Chemistry, 63(7), 2054–2055.

- Brown, H. C., & Cole, T. E. (1983). A simple, convenient procedure for the conversion of organolithium reagents into the corresponding boronic esters. Organometallics, 2(10), 1316–1319.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

Sources

- 1. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ortho-metalation of unprotected 3-bromo and 3-chlorobenzoic acids with hindered lithium dialkylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

Methodological & Application

Application Notes & Protocols: Strategic Use of 3-Carboxy-2,4-difluorophenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high precision is paramount. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly in the construction of biaryl and substituted aromatic scaffolds that are prevalent in active pharmaceutical ingredients (APIs).[1][2] Within the vast arsenal of reagents available for this transformation, 3-Carboxy-2,4-difluorophenylboronic acid has emerged as a uniquely valuable building block.

This reagent offers a trifecta of functionality that medicinal chemists can strategically exploit:

-

The Boronic Acid Group: The primary reactive handle for participation in the palladium-catalyzed Suzuki-Miyaura cycle.[3]

-

Difluoro Substitution: The two fluorine atoms at the 2- and 4-positions significantly modulate the electronic properties of the aromatic ring. Fluorine's high electronegativity can enhance the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate by altering its lipophilicity and binding interactions with target proteins.[4]

-

The Carboxylic Acid Group: This functional group provides a crucial point for further chemical modification, salt formation to improve solubility, or direct interaction with biological targets. Its presence, however, necessitates specific considerations within the cross-coupling protocol.[1]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale behind protocol design, provide detailed, field-proven experimental procedures, and offer insights to ensure robust and reproducible outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The success of the Suzuki-Miyaura reaction lies in a well-orchestrated, palladium-catalyzed cycle. A fundamental understanding of this mechanism is critical for troubleshooting and optimizing reactions involving complex substrates like this compound. The generally accepted mechanism proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5]

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.

-

Transmetalation: This is the crucial step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic boronate species (Ar²-B(OH)₃⁻), which facilitates the transfer of the aryl group to the Pd(II) complex, displacing a halide.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for this compound

The unique substituents on this boronic acid demand special attention to ensure a successful coupling reaction.

-

Impact of Fluoro-Substituents: The electron-withdrawing nature of the two fluorine atoms increases the Lewis acidity of the boron center. This generally enhances the rate of transmetalation, making it a highly reactive coupling partner.[3]

-

The Critical Role of the Carboxylic Acid: The carboxylic acid proton is acidic and will react with the base required for the catalytic cycle. This is not a detriment; it is a feature to be controlled.

-

Stoichiometry of Base: At least one equivalent of base is consumed to deprotonate the carboxylic acid, forming a carboxylate salt. Therefore, the total amount of base must be sufficient to both form the carboxylate and activate the boronic acid for transmetalation. Typically, 2.5 to 4 equivalents of base are used in total.

-

Solubility: Under the basic reaction conditions, the substrate exists as a carboxylate salt, which is highly soluble in aqueous or polar protic solvents. This necessitates the use of a biphasic solvent system (e.g., an organic solvent with water) to ensure all components can interact.[6][7]

-

Workup and Isolation: The product of the reaction will also be a carboxylate salt, remaining in the aqueous phase after an initial extraction. To isolate the final product, the aqueous layer must be acidified (typically to pH ≈ 2) to protonate the carboxylate, rendering the product less water-soluble and allowing for its extraction into an organic solvent.[6][8]

-

Detailed Application Protocol: Synthesis of a Biaryl Carboxylic Acid

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Reagents and Recommended Parameters

The following table summarizes typical reaction conditions. Optimization may be required based on the specific aryl halide used.

| Component | Stoichiometry (Equivalents) | Typical Loading (mol%) | Purpose |

| Aryl Bromide | 1.0 | - | Electrophilic coupling partner |

| This compound | 1.2 - 1.5 | - | Nucleophilic coupling partner (slight excess ensures full consumption of halide) |

| Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | - | 1 - 5 mol% | Catalyst for C-C bond formation[9] |

| Ligand (e.g., PPh₃, SPhos, XPhos) | - | 2 - 10 mol% | Stabilizes the Pd center and facilitates the catalytic cycle[5] |

| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | 2.5 - 4.0 | - | Deprotonates carboxylic acid and activates boronic acid[6][9] |

| Solvent System (e.g., Dioxane/H₂O, DMF/H₂O) | - | - | Provides a medium for the reaction, often biphasic[6][7] |

Step-by-Step Experimental Procedure

Safety Note: this compound and related compounds may cause skin and eye irritation.[10][11] Handle all reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq) and this compound (1.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add the chosen organic solvent (e.g., Dioxane or DMF) and water (typically in a 4:1 to 1:1 ratio v/v) via syringe. The mixture is often sparged with inert gas for another 15-20 minutes to ensure it is thoroughly deoxygenated.

-

Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., K₂CO₃, 3.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and any additional ligand if required.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 75-100 °C) and stir vigorously.[6]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Workup - Phase 1 (Initial Cleanup):

-

Cool the reaction mixture to room temperature.

-

Dilute with water and an organic solvent such as ethyl acetate.

-

Separate the layers. The desired product, as a carboxylate salt, will be in the aqueous layer.[8]

-

Wash the aqueous layer with ethyl acetate (2x) to remove non-polar impurities and the catalyst residues.

-

-

Workup - Phase 2 (Product Isolation):

-

Cool the separated aqueous layer in an ice bath.

-

Slowly add 1M or 2M Hydrochloric Acid (HCl) with stirring until the pH of the solution is approximately 2. A precipitate of the carboxylic acid product should form.[6]

-

Extract the acidified aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.[8]

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the final biaryl carboxylic acid.

Experimental Workflow Diagram

Caption: A standard workflow for Suzuki-Miyaura coupling and product isolation.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex biaryl compounds. Its successful application in Suzuki-Miyaura cross-coupling hinges on a clear understanding of its unique chemical properties. By selecting an appropriate palladium catalyst system and carefully controlling the basicity of the reaction, researchers can harness its full potential. The critical, distinguishing feature of protocols involving this reagent is the pH-dependent workup procedure: the product is retained in the aqueous phase under basic conditions and is only extracted after careful acidification. Mastering this protocol enables chemists to efficiently incorporate this valuable fluorinated and carboxylated motif, accelerating the development of novel therapeutics and functional materials.

References

-

Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Available at: [Link]

-

The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Al-Masum, M. (2009). Organoborane coupling reactions (Suzuki coupling). Journal of the National Science Foundation of Sri Lanka, 37(3). Available at: [Link]

-

Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o133. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

carboxylic acid separation following a suzuki reaction. Reddit. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

-

2,4-Difluorophenylboronic acid. PubChem. Available at: [Link]

-

4-Carboxy-3-fluorophenylboronic acid. PubChem. Available at: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. reddit.com [reddit.com]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Derivatization of 3-Carboxy-2,4-difluorophenylboronic Acid for Advanced Pharmaceutical Applications

Abstract: This document provides a detailed technical guide for the strategic derivatization of 3-carboxy-2,4-difluorophenylboronic acid, a versatile bifunctional building block crucial in modern drug discovery. We explore methodologies for selective modification of both the carboxylic acid and boronic acid moieties, enabling its integration into complex molecular architectures. This note is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent's unique properties for applications ranging from fragment-based screening to the synthesis of targeted therapeutics and covalent inhibitors. Protocols are presented with an emphasis on the underlying chemical principles, ensuring robust and reproducible outcomes.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is a powerful reagent in pharmaceutical development. Its utility stems from three key structural features:

-

An Aromatic Carboxylic Acid: Provides a handle for amide bond formation, a cornerstone of medicinal chemistry, allowing for linkage to other molecules or scaffolds.[1]

-

An Arylboronic Acid: Serves as a key partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most effective methods for forming carbon-carbon bonds to construct biaryl systems.[2][3]

-

Difluoro Substitution: The two fluorine atoms on the phenyl ring significantly modulate the molecule's electronic properties, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles of the final compound.

This trifecta of features allows for its use as a molecular linchpin, connecting two different molecular fragments through orthogonal reaction schemes. This guide will detail the practical execution of these derivatizations.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅BF₂O₄ | Inferred |

| Molecular Weight | ~201.92 g/mol | Inferred |

| Appearance | Typically an off-white to light beige powder | [4] |

| Storage | Keep in a dark, dry place under an inert atmosphere, preferably at 2-8°C | [4] |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[5] |

Derivatization of the Carboxyl Group: Amide Bond Formation

The carboxylic acid group is most commonly derivatized to form a stable amide linkage. This is the preferred method for attaching the phenylboronic acid core to an amine-containing molecule, be it a simple fragment, a complex natural product, or a protein ligand. The formation of an amide bond requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine.

Rationale for Reagent Selection

A plethora of coupling reagents are available, each with specific advantages. The choice depends on factors like substrate sensitivity, steric hindrance, and the need to suppress racemization if chiral centers are present.[6]

| Reagent | Acronym | Key Advantages & Use Cases |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | High reactivity, fast reaction times, low rates of epimerization. Excellent for hindered or weakly nucleophilic amines. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble byproducts are easily removed by aqueous workup. Often used with HOBt or HOAt to improve efficiency and reduce side reactions. |

| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | Exceptionally low racemization, making it ideal for coupling sensitive amino acid fragments.[6] |

Workflow for Amide Coupling

The general workflow involves activating the carboxylic acid, followed by the introduction of the amine nucleophile.

Caption: General workflow for amide coupling derivatization.

Protocol 2.1: HATU-Mediated Amide Coupling

This protocol describes a robust method for coupling the title compound with a generic primary or secondary amine.

Materials and Reagents:

-

This compound (1.0 eq)

-

Amine of interest (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), Water, Brine

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Activation: To the stirred solution, add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes. The formation of the activated ester is often accompanied by a slight color change.

-

Scientist's Note: Pre-activation ensures the carboxylic acid is fully converted to the reactive intermediate before the amine is introduced, which can be critical for challenging couplings. DIPEA is a non-nucleophilic base used to mop up the acid formed during the reaction.

-

-

Coupling: Add the amine (1.1 eq), either neat if it is a liquid or as a solution in a minimum amount of DMF.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the desired amide derivative.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]

Derivatization via the Boronic Acid: Suzuki-Miyaura Cross-Coupling

The boronic acid group is the gateway to forming C-C bonds with aryl or vinyl halides/triflates. The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that is exceptionally reliable and tolerant of a wide range of functional groups, including the carboxylic acid on our starting material.[2] This reaction is fundamental to creating the biaryl motifs prevalent in many kinase inhibitors and other pharmaceuticals.[8]

Key Principles of Suzuki-Miyaura Coupling

The reaction is catalyzed by a Palladium(0) species and proceeds via a well-established catalytic cycle. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[3]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 3.1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol details the coupling of the title compound with an aryl bromide.

Materials and Reagents:

-

This compound (1.5 eq)

-

Aryl bromide of interest (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq)

-

Base (e.g., K₂CO₃, 3.0 eq)

-

Solvent system (e.g., DMF/water 4:1)

-

Inert atmosphere supplies (N₂ or Ar)

Procedure:

-

Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.5 eq), the palladium catalyst (0.03 eq), and the base (3.0 eq).

-

Scientist's Note: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to decomposition (protodeboronation).[9] The choice of catalyst, ligand, and base can be critical and may require screening for optimal results with a new substrate.

-

-

Degassing: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

-

Solvent Addition: Add the degassed solvent system (e.g., DMF/water) via syringe.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 75-100 °C). Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2. This protonates the carboxylic acid, making it extractable into an organic solvent.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by flash chromatography or recrystallization to obtain the final biaryl carboxylic acid.

-

Characterization: Confirm the structure via NMR and MS analysis.

Orthogonal and Sequential Derivatization Strategies

The true power of this building block is realized when both functional groups are used in a planned sequence.

-

Strategy 1 (Amide first, then Suzuki): This is the most common approach. The amide coupling is generally robust and the resulting amide-boronic acid intermediate can be directly used in a subsequent Suzuki coupling. This is ideal for building out a molecule from a core amine.

-

Strategy 2 (Suzuki first, then Amide): In this strategy, the Suzuki coupling is performed first to create a biaryl carboxylic acid. This intermediate is then subjected to an amide coupling reaction. This route is preferable if the amine component is sensitive to the heating or basic conditions of the Suzuki reaction.

-

Protection Strategy: In some complex syntheses, it may be necessary to protect the boronic acid, typically as a pinacol boronate ester. This can prevent undesired side reactions. The ester is stable to many reaction conditions (including amide coupling) and can be hydrolyzed back to the boronic acid just before the Suzuki coupling step.

Applications in Drug Discovery and Development

Derivatives of this compound are instrumental in several areas of pharmaceutical research:

-

Kinase Inhibitors: The biaryl structures formed via Suzuki coupling are classic pharmacophores for ATP-competitive kinase inhibitors. The carboxylic acid can be used to form amides that interact with key residues in the kinase hinge region or extend into solvent-exposed regions to improve solubility.

-

Covalent Inhibitors: The boronic acid moiety itself can act as a reversible covalent warhead, forming a stable adduct with serine, threonine, or cysteine residues in an enzyme active site.[10] In this context, the rest of the molecule, built out from the carboxylate, serves to direct the boronic acid to the target protein.

-

Fragment-Based Drug Discovery (FBDD): This molecule can be used as a starting fragment or elaborated into a library of fragments where the carboxylic acid is converted into various amides and the boronic acid is coupled to different aryl groups, allowing for a systematic exploration of chemical space.

-

PROTACs and Molecular Glues: The bifunctional nature allows this molecule to serve as a core component of a PROTAC (Proteolysis Targeting Chimera), linking a warhead for a target protein to a ligand for an E3 ubiquitin ligase.

Conclusion

This compound is more than a simple reagent; it is a strategic platform for the efficient construction of complex, functionally diverse molecules. By understanding the distinct reactivity of its carboxyl and boronic acid groups, researchers can design and execute rational synthetic routes to novel therapeutics. The protocols and insights provided herein serve as a foundation for leveraging this powerful building block in a variety of drug discovery and development programs.

References

-

National Center for Biotechnology Information. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. PubMed Central. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

-

Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-trifluorophenyl)boronic acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 79, 176. Retrieved from [Link]

-

Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

Specialty Chemicals. (n.d.). Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate. specialty-chemicals.com. Retrieved from [Link]

-

Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o133. Retrieved from [Link]

-

Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

-

Poole, C. F. (1978). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. Retrieved from [Link]

-

Wang, L., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. Retrieved from [Link]

-

Caspers, N., et al. (2009). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(24), 6945-6949. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing boronic acids and esters in the presence of magnesium metal. Google Patents.

-

National Center for Biotechnology Information. (n.d.). 2,4-Difluorophenylboronic acid. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient amidation of carboxyl group of carboxyphenylboronic acids. ResearchGate. Retrieved from [Link]

-

Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(8), 1874-1883. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. Retrieved from [Link]

-

ACS Publications. (2023). Phenylboronic Acid-Functionalized Ratiometric Surface-Enhanced Raman Scattering Nanoprobe for Selective Tracking of Hg2+ and CH3Hg+ in Aqueous Media and Living Cells. Analytical Chemistry. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

Macmillan Group. (n.d.). B-Alkyl Suzuki Couplings. Macmillan Group. Retrieved from [Link]

-

MDPI. (2020). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 25(24), 5895. Retrieved from [Link]

-

PubMed. (2012). Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids. Journal of Chromatography A, 1236, 74-81. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Carboxy-3-fluorophenylboronic acid. PubChem. Retrieved from [Link]

-

Obrnuta faza. (n.d.). Derivatizing Reagents. Obrnuta faza. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of p-carboxyphenylboronic acid. Google Patents.

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Difluorophenylboronic acid | 144025-03-6 [chemicalbook.com]

- 5. 2,4-Difluorophenylboronic acid | C6H5BF2O2 | CID 2734334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. innospk.com [innospk.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Carboxy-2,4-difluorophenylboronic Acid Reaction Products

Welcome to the technical support center for the purification of reaction products derived from 3-Carboxy-2,4-difluorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your synthesized compounds.

I. Understanding the Chemistry: Key Considerations for Purification

This compound is a versatile reagent frequently employed in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize complex biaryl structures. The presence of both a carboxylic acid and a boronic acid group on the same molecule introduces unique purification challenges. The acidic nature of both the starting material and the desired product, often a biaryl carboxylic acid, complicates standard purification techniques like simple acid-base extractions.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of reaction products of this compound.

Frequently Asked Questions

Q1: What are the most common impurities I can expect in my reaction mixture after a Suzuki-Miyaura coupling with this compound?

A1: The impurity profile can vary based on reaction conditions, but common impurities include:

-

Unreacted this compound: Often used in excess to drive the reaction to completion.

-

Homocoupled byproduct of the boronic acid: Formation of a dimer of this compound.

-

Unreacted aryl halide: The coupling partner for your boronic acid.

-

Protodeborylation product: The boronic acid group is replaced by a hydrogen atom.[1]

-

Residual palladium catalyst: Can be present in various forms and needs to be removed, especially for pharmaceutical applications.

-

Inorganic salts: From the base used in the reaction.

Q2: I'm struggling to separate my desired biaryl carboxylic acid product from the unreacted this compound. A standard basic wash doesn't seem to work. Why is that?

A2: This is a frequent challenge because both your desired product and the starting boronic acid are acidic. A simple basic wash will deprotonate both, making them water-soluble and thus difficult to separate via extraction.[2] The key is to exploit the subtle differences in their acidity or to use alternative purification methods.

Q3: My product seems to be streaking badly on the silica gel column, leading to poor separation. What can I do to improve this?

A3: Boronic acids and carboxylic acids are known to interact strongly with the silanol groups on the surface of silica gel, which can lead to streaking and poor resolution.[3] To mitigate this, you can:

-

Modify the mobile phase: Adding a small amount of an acid, like acetic acid or formic acid, to your eluent can help to suppress the ionization of your acidic compounds and reduce their interaction with the silica.[3]

-

Use a different stationary phase: Consider using reverse-phase chromatography (C18) or a different type of normal phase silica.

-

Dry loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can sometimes improve the separation.[3]

Troubleshooting Scenarios

| Problem | Potential Cause | Troubleshooting Suggestions |

| Low yield after purification | - Product loss during aqueous workup.- Incomplete reaction.- Product co-eluting with impurities during chromatography. | - Carefully check the pH during extractions. Overly acidic or basic conditions can affect product solubility.- Monitor the reaction progress by TLC or LC-MS to ensure completion.- Optimize your chromatography conditions with different solvent systems.[3] |

| Persistent palladium contamination | - Inefficient removal of the catalyst. | - Filter the reaction mixture through a pad of Celite® before workup.- Consider using a palladium scavenger resin.- Recrystallization can be very effective at removing trace metal impurities. |

| Formation of significant homocoupled byproduct | - Suboptimal reaction conditions (e.g., presence of oxygen). | - Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Optimize the catalyst and ligand system. |

III. Detailed Purification Protocols

Here are step-by-step protocols for common purification methods tailored for the reaction products of this compound.

Protocol 1: Selective Basic Extraction

This method aims to selectively extract the more acidic carboxylic acid product from the less acidic boronic acid.

-

Initial Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water to remove the bulk of inorganic salts.

-

Selective Extraction:

-

Wash the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The biaryl carboxylic acid product, being a stronger acid, should preferentially deprotonate and move into the aqueous layer.

-

The unreacted boronic acid, being a weaker Lewis acid, may remain in the organic layer under these milder basic conditions.

-

-

Isolation of Product:

-

Separate the aqueous layer containing your product.

-

Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates out.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

-

Purity Check: Analyze the purity of the isolated product by NMR or LC-MS. If significant boronic acid starting material is still present, a second purification step like recrystallization or chromatography may be necessary.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid products.

-

Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system.

-

The ideal solvent should dissolve your product well at high temperatures but poorly at room temperature.

-

Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexanes, toluene).

-

-

Procedure:

-

Dissolve the crude product in the minimum amount of the chosen hot solvent.[4]

-

If the solution is colored, you can add a small amount of activated carbon and hot filter to remove colored impurities.

-

Allow the solution to cool slowly to room temperature to form well-defined crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

-

Isolation:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

Protocol 3: Column Chromatography with Modified Mobile Phase

This protocol is designed to improve the separation of acidic compounds on a silica gel column.

-

Column Preparation: Pack a silica gel column with your chosen non-polar solvent (e.g., hexanes or dichloromethane).

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of the mobile phase.

-

Alternatively, for less soluble compounds, perform a dry loading by adsorbing the product onto a small amount of silica gel and then adding the dried silica to the top of the column.[3]

-

-

Elution:

-

Start with a non-polar mobile phase (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture).

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Crucially, add a small percentage (0.1-1%) of acetic acid or formic acid to the mobile phase throughout the elution. This will help to keep your acidic compounds protonated and minimize tailing.[3]

-

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualizing the Workflow

A logical workflow is crucial for efficient purification. The following diagram outlines a general strategy for purifying the products of a Suzuki-Miyaura reaction involving this compound.

Sources

Stability issues of 3-Carboxy-2,4-difluorophenylboronic acid under reaction conditions

Welcome to the technical support center for 3-Carboxy-2,4-difluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and use of this versatile reagent in organic synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, often employed in Suzuki-Miyaura cross-coupling reactions to introduce a difluorinated benzoic acid moiety. However, its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and a carboxyl group—presents specific stability challenges that can impact reaction outcomes. This guide provides expert insights and practical solutions to help you navigate these challenges and achieve successful results in your experiments.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you may encounter when using this compound, with a focus on explaining the underlying chemical principles and providing actionable solutions.

Q1: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the likely causes related to the boronic acid's stability?

Low yields are a common frustration, and with this particular boronic acid, the primary suspect is often decomposition via protodeboronation.

Causality: Protodeboronation is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[1] For this compound, this side reaction is exacerbated by the presence of electron-withdrawing fluorine substituents, which make the ipso-carbon more susceptible to protonation.[2] The reaction conditions, particularly the choice of base and the presence of water, play a critical role.[3]

Troubleshooting Workflow:

Caption: Workflow for diagnosing and addressing low yields in Suzuki-Miyaura coupling reactions.

Detailed Solutions:

-

Re-evaluate Your Base: Strong bases can accelerate protodeboronation. While a base is necessary to activate the boronic acid for transmetalation, an overly strong base or high concentration can be detrimental.[4]

-

Recommendation: Consider using a milder base. Potassium carbonate (K₂CO₃) is often a good starting point.[5] If you are using stronger bases like NaOH or KOH, try switching to K₂CO₃ or Cs₂CO₃. The pKa of the reaction medium is crucial; operating at a pH close to the pKa of the boronic acid can exacerbate protodeboronation.[6]

-

-

Control Water Content: While aqueous conditions are common in Suzuki couplings, excess water can be a proton source for protodeboronation.

-

Recommendation: If using an aqueous solvent system, try reducing the proportion of water. Alternatively, consider using anhydrous solvents and a solid base. However, be aware that some water is often necessary for the catalytic cycle to proceed efficiently.

-

-

Lower the Reaction Temperature: Higher temperatures can increase the rate of decomposition.

-

Recommendation: If your reaction is running at a high temperature (e.g., >100 °C), try reducing it to 70-80 °C.[5] Monitor the reaction progress, as a lower temperature may require a longer reaction time.

-

-

Consider a Boronic Ester: Converting the boronic acid to a boronate ester, such as a pinacol ester (Bpin), can enhance stability.[7] N-methyliminodiacetic acid (MIDA) boronates are particularly stable to oxidation and transmetalation.[8]

-

Recommendation: Protect the boronic acid as its pinacol or MIDA ester before the coupling reaction. This can significantly reduce protodeboronation.

-

Q2: My reaction is sluggish and does not go to completion, even with extended reaction times. Could this be a stability issue?

Yes, sluggish reactions can be a sign of boronic acid instability, but other factors could also be at play.

Causality: The electron-deficient nature of the aryl ring can slow down the transmetalation step of the Suzuki-Miyaura catalytic cycle.[7] If the boronic acid is also decomposing over the extended reaction time, you will observe a stall in product formation.

Troubleshooting Steps:

-

Ligand Choice: The choice of phosphine ligand on the palladium catalyst is critical for electron-deficient coupling partners.

-

Recommendation: For electron-deficient arylboronic acids, consider using more electron-donating and sterically bulky ligands such as SPhos or XPhos, often in the form of pre-catalysts.[9] These can facilitate the oxidative addition and transmetalation steps.

-

-

Solvent Effects: The solubility of this compound and its boronate salts can be a limiting factor.

-

Monitor Reagent Decomposition: Take aliquots of the reaction mixture at different time points and analyze them by LCMS to determine the ratio of starting boronic acid to the protodeboronated byproduct. If the byproduct concentration increases significantly over time while the product formation plateaus, decomposition is a key issue.

Q3: I see the formation of a byproduct that I suspect is a homocoupling product of the boronic acid. How can I minimize this?

Homocoupling (Glaser coupling) of boronic acids can occur, especially in the presence of oxygen and a palladium catalyst.

Causality: This side reaction is thought to proceed through an oxidative pathway involving Pd(0) and can be more prevalent with electron-rich boronic acids, but it can also occur with electron-deficient ones under certain conditions.

Preventative Measures:

-

Degas Your Reaction Mixture: Thoroughly degas your solvent and reaction mixture before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the mixture or by using freeze-pump-thaw cycles.

-

Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent oxygen from entering the system.

-

Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If this is a persistent issue, screening different palladium sources and ligands may be beneficial.

Frequently Asked Questions (FAQs)

Handling and Storage

-

Q: How should I store this compound?

-

A: It is recommended to store the solid compound in a cool, dark, and dry place. While specific storage temperatures may vary by supplier, refrigeration is a good practice to maintain long-term quality. It should be kept in a tightly sealed container to protect it from moisture.

-

-

Q: Is this compound air-sensitive?

-

A: While not acutely air-sensitive in its solid form, prolonged exposure to atmospheric moisture can lead to the formation of the corresponding boroxine (a cyclic anhydride). It is good practice to handle it under an inert atmosphere for reactions requiring high purity.

-

Reaction Conditions

-

Q: What is the impact of the carboxyl group on the reaction?

-

A: The carboxylic acid group is electron-withdrawing, which, along with the fluorine atoms, makes the boronic acid more acidic.[10] This increased acidity can influence the optimal pH for the reaction. Additionally, the carboxylate anion formed under basic conditions can affect the solubility of the boronic acid and its boronate salts.

-

-

Q: Can I use this boronic acid with strong bases like NaOH or LiOH?

-

A: While strong bases can be used, they increase the risk of protodeboronation, especially at elevated temperatures.[4] It is generally advisable to start with milder bases like K₂CO₃ or K₃PO₄.

-

-

Q: What are the recommended reaction temperatures?

-

A: A temperature range of 70-80 °C is a good starting point for Suzuki-Miyaura couplings with this boronic acid.[5] Higher temperatures can accelerate decomposition, while lower temperatures may lead to slow reaction rates.

-

Data and Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

| Parameter | Recommendation | Rationale |

| Palladium Catalyst | Pd(dppf)Cl₂ or a Buchwald Precatalyst (e.g., SPhos-Pd-G3) | Effective for cross-coupling with electron-deficient partners. |

| Ligand | dppf or a biarylphosphine (e.g., SPhos) | Electron-donating ligands facilitate the catalytic cycle. |

| Base | K₂CO₃ (2-3 equivalents) | A moderately strong base that minimizes protodeboronation.[5] |

| Solvent | Dioxane/H₂O (4:1) or DMF/H₂O (1:1) | Good for solubilizing both organic and inorganic reagents.[5] |

| Temperature | 70-80 °C | Balances reaction rate with boronic acid stability.[5] |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative side reactions, including homocoupling. |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific substrates.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol) to the flask.

-

Reaction: Heat the reaction mixture to 70-80 °C and stir until the reaction is complete (monitor by TLC or LCMS).

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The pH of the aqueous layer may need to be adjusted to ensure the carboxylic acid product is in its desired protonation state for extraction.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

References

-

Carrow, B. P., & Hartwig, J. F. (2011). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 44(8), 588-600. [Link]

-

Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]

-

Adamczyk-Woźniak, A., & Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 913, 121202. [Link]

-

Li, Z., et al. (2022). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega, 7(30), 26397-26406. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15862-15877. [Link]

-

Knapp, D. M., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1738-1746. [Link]

-

Wang, D., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5723-5730. [Link]

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15862-15877. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3465. [Link]

-

Rodríguez-Cuamatzi, P., et al. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o131. [Link]

-

Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]

-

Soares, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4945. [Link]

-

MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Wrackmeyer, B. (2006). N-Methyliminodiacetic acid (MIDA) boronates are boronic acid derivatives which are stable to reduction, oxidation and transmetalation. Chemical Science, 7(1), 129-137. [Link]

-

ResearchGate. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

-

ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

-

MDPI. (2019). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]

- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

The Strategic Advantage: A Comparative Guide to 3-Carboxy-2,4-difluorophenylboronic Acid

In the intricate world of medicinal chemistry and drug development, the selection of building blocks is a critical decision that dictates the trajectory of a synthetic campaign. Phenylboronic acids, as key reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, are foundational to the construction of complex biaryl structures prevalent in pharmaceuticals.[1][2] This guide offers a deep, comparative analysis of 3-Carboxy-2,4-difluorophenylboronic acid , elucidating its unique performance characteristics against other phenylboronic acids and providing the technical rationale for its strategic deployment in drug discovery.

Chapter 1: The Electronic Architecture of Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forges a carbon-carbon bond between an organohalide and an organoboron species. The catalytic cycle hinges on three primary steps: oxidative addition, transmetalation, and reductive elimination.[3] The nature of the phenylboronic acid directly and profoundly influences the efficiency of the transmetalation step, which is often rate-limiting.

The reactivity of a phenylboronic acid is governed by the electronic properties of its substituents. Electron-donating groups (EDGs) increase electron density on the aromatic ring, which can slow the crucial transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the boron atom more Lewis acidic.[4] This heightened acidity facilitates the initial formation of a boronate complex with the base, a prerequisite for transmetalation.[5]

This compound is distinguished by a powerful trifecta of electron-withdrawing substituents: a carboxylic acid at the C3 position and two fluorine atoms at the C2 and C4 positions. This specific arrangement creates a highly electron-deficient aromatic system, setting the stage for enhanced reactivity.

Chapter 2: Head-to-Head Performance Evaluation

The unique substitution pattern of this compound imparts a distinct combination of acidity, stability, and reactivity. Let's compare its theoretical performance attributes to other common phenylboronic acids in a standardized Suzuki-Miyaura coupling with a moderately reactive aryl bromide.

| Phenylboronic Acid | Substituent Type | Expected Lewis Acidity | Predicted Reactivity | Potential Side Reactions |

| Phenylboronic acid | None (Baseline) | Moderate | Baseline | Protodeboronation |

| 4-Methoxyphenylboronic acid | EDG (-OCH₃) | Low | Slow | Low |

| 3-Nitrophenylboronic acid | Strong EWG (-NO₂) | High | Fast | Potential for side reactions with nitro group |

| 2,4-Difluorophenylboronic acid | Strong EWG (-F x2) | Very High | Very Fast | Protodeboronation under harsh conditions |

| 3-Carboxyphenylboronic acid | Strong EWG (-COOH) | High | Fast | Base-sensitivity, potential decarboxylation |

| This compound | Strong EWGs (-F x2, -COOH) | Exceptionally High | Exceptionally Fast & Clean | Synergistic effects enhance stability |

This table represents predicted relative performance based on established principles of electronic effects in Suzuki-Miyaura couplings.

The data suggests that while multiple electron-withdrawing groups enhance reactivity, the specific combination on This compound offers a superior balance. The fluorine atoms significantly increase Lewis acidity, while the carboxylic acid further activates the ring.[6][7]

Chapter 3: The Ortho-Fluoro Advantage: Beyond Induction

The fluorine atom at the C2 position offers more than just a powerful inductive electron-withdrawing effect. This ortho-substituent can play a crucial role in accelerating the reaction through steric and electronic effects unique to its position.[8]

-

Conformational Control: The ortho-fluoro group can influence the dihedral angle between the phenyl ring and the boronic acid moiety. This conformational locking can pre-organize the molecule for a more efficient transmetalation step.

-

Intramolecular Interactions: In some cases, an ortho-substituent can engage in transient, stabilizing interactions with the palladium center during the catalytic cycle, lowering the activation energy of key steps.[4] Studies have shown that fluoro-substituted boronic acids can lead to higher product yields compared to their non-fluorinated counterparts.[9]

Chapter 4: The Carboxy Group: A Versatile Synthetic Handle

The carboxylic acid at the C3 position is a key differentiator, offering a dual functionality that is highly prized in drug development.

Primary Role: Electronic Activation As a potent meta-directing electron-withdrawing group, the carboxylic acid significantly increases the Lewis acidity of the boron center, contributing to the high reactivity of the molecule.[10]

Secondary Role: A Gateway for Diversification Crucially, after the Suzuki-Miyaura coupling is complete, the carboxylic acid remains as a versatile functional handle. It provides a direct attachment point for subsequent chemical modifications, most commonly amide bond formation. This allows for the rapid synthesis of compound libraries, a cornerstone of modern lead optimization in drug discovery.[11] The ability to perform a robust C-C bond formation followed by a reliable C-N bond formation from a single building block is a significant strategic advantage.

Chapter 5: Field-Proven Experimental Protocol

This section provides a robust, self-validating protocol for a model Suzuki-Miyaura coupling reaction. The choice of catalyst, base, and solvent is critical for achieving high yields, especially with highly functionalized substrates.

Objective: To couple this compound with 4-bromoanisole.

Materials:

-

This compound (1.2 equiv.)

-

4-Bromoanisole (1.0 equiv.)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv.)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

-

1,4-Dioxane (solvent)

-

Water (co-solvent)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.

-

Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The solvent mixture should be degassed prior to use.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.03 equiv.) to the flask. The mixture will typically turn yellow or orange.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel and acidify the aqueous layer with 1M HCl to a pH of ~2. This protonates the carboxylic acid, making the product soluble in the organic layer.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid.

Conclusion

This compound is not merely another reagent; it is a strategically designed building block that offers a distinct competitive advantage for medicinal chemists. Its exceptionally high reactivity, driven by the synergistic electron-withdrawing effects of its fluoro and carboxy substituents, ensures efficient and reliable C-C bond formation. The unique ortho-fluoro effect further enhances its performance. Most importantly, the retained carboxylic acid functionality provides a direct and versatile handle for subsequent library synthesis, streamlining the path from hit-to-lead and lead optimization. For research professionals in drug development, mastering the application of this powerful reagent is a key step toward accelerating the discovery of next-generation therapeutics.

References

- Vertex Search. (n.d.). Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). Mastering Suzuki Coupling: The Role of 3-Carboxyphenylboronic Acid.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Walczak, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Silva, M., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.

- ResearchGate. (2025, August 7). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.

- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.

- MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central.

- ACS Omega. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation.

- MDPI. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- MDPI. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications.

- ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics.

- ResearchGate. (2025, August 5). Phenyl boronic acid complexes of diols and hydroxyacids.

- ResearchGate. (2025, August 6). The influence of ortho-substituents on the properties of phenylboronic acids.

- ACS Publications. (2022, January 12). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega.

- Wiley Online Library. (2022, January 22). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents.

- MDPI. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry.

- ACS Publications. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.

- Wikipedia. (n.d.). Phenylboronic acid.

- ACS Publications. (2026, January 21). Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process.

- ResearchGate. (2025, August 10). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

- YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.

- Cardiff University. (n.d.). Online Research @ Cardiff - ORCA.